Mibefradil is calcium channel blocker with moderate selectivity for T-type Ca2+ channels displaying IC50 values of 2.7 μM and 18.6 μM for T-type and L-type channels respectively. Mibefradil is antihypertensive agent for the treatment of hypertension and chronic angina pectoris.
Mibefradil dihydrochloride is a calcium channel blocker that was initially developed as an antihypertensive drug. However, it was later discovered to have potential therapeutic effects in other medical conditions, such as angina pectoris, arrhythmias, and migraines. Mibefradil dihydrochloride is a complex organic compound with a unique chemical structure that contributes to its biological activity. This paper aims to provide a comprehensive review of mibefradil dihydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
4'-(3-((3R)-3-(Dimethylamino)pyrrolidinyl)propoxy)(1,1'-biphenyl)-4-carbonitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
KX2-391 dihydrochloride is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers, including melanoma, prostate, and breast cancer. It is a derivative of the Src kinase inhibitor, PP1, and has been shown to inhibit the activity of Focal Adhesion Kinase (FAK), a protein that plays a crucial role in cell migration, invasion, and survival.
Imazapic is a herbicide that is widely used in agriculture to control weeds. It belongs to the imidazolinone family of herbicides and is known for its broad-spectrum activity against a wide range of weeds. Imazapic is also used in medical and environmental research due to its unique chemical structure and biological activity.
4-(2-Aminopropyl)phenol, also known as 4-AP-3-OH or p-AP-3-OH, is a chemical compound that belongs to the family of phenols. It is a derivative of phenethylamine and has a molecular formula of C9H13NO. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial manufacturing processes.
Tranilast sodium is a small molecule drug that has been used in the treatment of various diseases, including asthma, allergic rhinitis, and keloids. It was first developed in Japan in the 1980s and has since been approved for use in several countries. Tranilast sodium is a potent anti-inflammatory agent that works by inhibiting the production of cytokines and growth factors.
Momelotinib is a small molecule inhibitor that has been developed for the treatment of myelofibrosis, a rare type of blood cancer. It is a Janus kinase (JAK) inhibitor that targets the JAK1 and JAK2 enzymes, which are involved in the regulation of blood cell production. Momelotinib has shown promising results in clinical trials and is currently being evaluated for its potential therapeutic benefits in other diseases.
Mizolastine dihydrochloride is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions.Target: Histamine H1-receptorMizolastine is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions. It does not prevent the actual release of histamine from mast cells, just prevents it binding to receptors. Side effects can include dry mouth and throat.Mizolastine has demonstrated antiallergic effects in animals and healthy volunteers and anti-inflammatory activity in animal models. Double-blind trials have shown mizolastine to be significantly more effective than placebo and as effective as other second generation antihistamine agents, such as loratadine or cetirizine, in the management of patients with perennial or seasonal allergic rhinitis and in patients with chronic idiopathic urticaria. Available data also suggest that prophylactic administration of mizolastine is significantly more effective than placebo and as effective as prophylactic terfenadine in delaying the onset of symptoms of seasonal allergic rhinitis.